![molecular formula C17H18F2N2 B3013357 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine CAS No. 518971-85-2](/img/structure/B3013357.png)

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

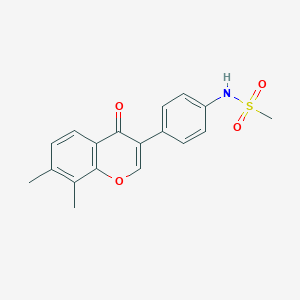

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine is a compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazines are cyclic organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions. The specific compound is characterized by a piperazine core substituted with a 2,4-difluorophenyl group and a benzyl group. This structure suggests potential biological activity, as piperazine derivatives are often studied for their therapeutic effects.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the attachment of various substituents to the piperazine core. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine was achieved through a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Mannich reaction used to synthesize 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, was elucidated using weak intramolecular C—H⋯N interactions and was further stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . Similarly, the structure of this compound could be studied using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the substitution pattern and the presence of the difluorophenyl and benzyl groups.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive sites on both the piperazine ring and the substituent groups. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . The reactivity of the difluorophenyl and benzyl groups in this compound could also be explored to further modify the compound or to study its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their substitution patterns. For instance, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C and showed potential as an antioxidant . The physical properties such as solubility, melting point, and boiling point of this compound would be influenced by the presence of the difluorophenyl and benzyl groups, which could affect its pharmacokinetic profile and stability.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- A study by Yurttaş et al. (2014) synthesized derivatives of 1,2,4-triazine containing piperazine amide moiety, showing promising antiproliferative effects against breast cancer cells. This indicates potential antitumor applications for compounds related to 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine (Yurttaş et al., 2014).

Antifungal Activity

- Upadhayaya et al. (2004) reported the synthesis of optically active antifungal azoles that include the difluorophenyl-piperazine moiety. These compounds showed significant activity against various fungal cultures, suggesting a role in antifungal research (Upadhayaya et al., 2004).

Anticonvulsant and Antimicrobial Activities

- Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine derivatives, which were evaluated for anticonvulsant and antimicrobial activities. This study highlights the potential of piperazine derivatives in treating convulsions and infections (Aytemir et al., 2004).

Antioxidant Properties

- Prabawati (2016) conducted a study on the antioxidant properties of 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin, suggesting that derivatives of piperazine can have potential as antioxidants (Prabawati, 2016).

Antibacterial and Cytotoxic Activities

- Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, which exhibited moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro. This indicates the broad-spectrum potential of piperazine derivatives in microbial and cancer research (Gan et al., 2010).

Drug Synthesis

- The synthesis of Flunarizine, a drug used for migraines and other conditions, involves the use of 1-[bis(4-fluorophenyl)methyl]piperazine, highlighting the compound's relevance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Safety and Hazards

Safety information for “1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine” indicates that it is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements include H301 - H314, and the precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Zukünftige Richtungen

As for future directions, “1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine” and other piperazine derivatives continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Further studies may explore new synthesis methods, potential applications, and safety profiles.

Eigenschaften

IUPAC Name |

1-[(2,4-difluorophenyl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2/c18-14-6-7-15(16(19)12-14)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21/h1-7,12,17,20H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLARRGJTZCPWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)